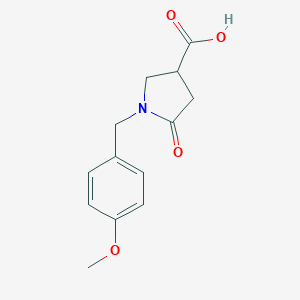

1-(4-甲氧基苄基)-5-氧代吡咯烷-3-羧酸

描述

The compound “1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The “4-Methoxybenzyl” part suggests a benzene ring with a methoxy (OCH3) group and a benzyl group attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution, esterification, or coupling reactions. For instance, 4-methoxybenzyl protection, a common step in the synthesis of complex molecules, involves the reaction of the carboxylic acid group with 4-methoxybenzyl chloride (PMBCl) in the presence of a base .Molecular Structure Analysis

The molecular structure would likely show a pyrrolidine ring attached to a carboxylic acid group, with a 4-methoxybenzyl group attached to one of the carbon atoms of the pyrrolidine ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, or amide formation. The benzyl group could undergo electrophilic aromatic substitution or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the size and shape of the molecule, and the specific functional groups present .科学研究应用

酶促修复污染物

使用氧化还原酶的酶促方法在修复有机污染物方面显示出前景。在氧化还原介体的存在下,漆酶和过氧化物酶等酶已被用于降解工业废水中发现的各种难降解化合物。该过程可能适用于研究或处理与“1-(4-甲氧基苄基)-5-氧代吡咯烷-3-羧酸”及其衍生物相关的污染物 (Husain 和 Husain,2007)。

金属对有机化合物的影响

对金属对生物学上重要配体的电子系统(包括羧酸)的影响的研究非常广泛。光谱研究揭示了金属如何影响这些化合物的结构和反应性,可能提供了“1-(4-甲氧基苄基)-5-氧代吡咯烷-3-羧酸”与金属相互作用的见解 (Lewandowski、Kalinowska 和 Lewandowska,2005)。

羧酸对生物催化剂的抑制

研究羧酸对生物催化剂的抑制作用提供了对微生物耐受性和羧酸对工业发酵过程影响的宝贵见解。了解羧酸抑制作用背后的机制有助于开发更强大的微生物菌株,用于基于生物的生产过程 (Jarboe、Royce 和 Liu,2013)。

安全和危害

作用机制

Target of Action

Similar compounds have been shown to interact with enzymes such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These enzymes play crucial roles in various biological processes, including the development of Alzheimer’s Disease .

Mode of Action

For instance, the compound might inhibit the activity of the targeted enzymes, leading to downstream effects .

Biochemical Pathways

Based on the potential targets, it could be involved in the regulation of amyloid beta (aβ) formation and tau phosphorylation, both of which are key processes in the pathogenesis of alzheimer’s disease .

Pharmacokinetics

Similar compounds have been shown to be readily absorbed into the systemic circulation, with maximum concentration achieved within a short time following administration . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Similar compounds have been shown to reduce the formation of aβ and the levels of phosphorylated forms of tau in cellular models of alzheimer’s disease . These effects could potentially slow the progression of the disease.

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-18-11-4-2-9(3-5-11)7-14-8-10(13(16)17)6-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWNIXGHJLCLCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)

![2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B349254.png)

![2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B349256.png)

![1-(4-Chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B349295.png)

![1-[(3-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B349297.png)

![6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B349299.png)

![2-[(2-methyl-1H-indol-3-yl)(pyridin-2-ylamino)methyl]phenol](/img/structure/B349300.png)

![1-(3-isopentyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B349301.png)

![N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B349302.png)

![18-Phenyl-16-thia-1,2,3,4,5,14-hexaazapentacyclo[11.7.0.0^{2,6}.0^{7,12}.0^{15,19}]icosa-3,5,7(12),8,10,13,15(19),17-octaen-20-one](/img/structure/B349304.png)